molecular formula C13H13N3O B13681933 2-(Ethoxymethyl)-1H-imidazo[4,5-c]quinoline

2-(Ethoxymethyl)-1H-imidazo[4,5-c]quinoline

Cat. No.: B13681933
M. Wt: 227.26 g/mol
InChI Key: QVDLMMYXNDERCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Ethoxymethyl)-1H-imidazo[4,5-c]quinoline is a chemical compound based on the imidazoquinoline scaffold, a structure known for its immunostimulatory properties . This core structure is shared with well-known Toll-like Receptor (TLR) 7 and 8 agonists such as Imiquimod and Resiquimod, which are used in clinical and research settings for their potent immune activation effects . Compounds in this class are recognized for their ability to activate the innate immune system, leading to the production of cytokines and interferons, which are crucial signaling molecules in immune responses . Researchers are exploring the potential of novel imidazoquinoline derivatives like 2-(Ethoxymethyl)-1H-imidazo[4,5-c]quinoline in various fields of study. These include immuno-oncology, where they are investigated as potential payloads in antibody-drug conjugates (ADCs) to selectively stimulate immune cells within the tumor microenvironment . Additional research areas may include virology, given the established antiviral use of related 1H-Imidazo[4,5-c]quinolin-4-amines , and as potential vaccine adjuvants due to their role in enhancing immune responses . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C13H13N3O

Molecular Weight

227.26 g/mol

IUPAC Name

2-(ethoxymethyl)-3H-imidazo[4,5-c]quinoline

InChI

InChI=1S/C13H13N3O/c1-2-17-8-12-15-11-7-14-10-6-4-3-5-9(10)13(11)16-12/h3-7H,2,8H2,1H3,(H,15,16)

InChI Key

QVDLMMYXNDERCQ-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=NC2=C(N1)C=NC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Functionalization

  • The synthesis often begins with 3-amino-4-substituted quinoline derivatives. For example, 3-amino-4-(phenylmethylamino)quinoline has been used as a precursor, reacting with ethoxyacetic acid to introduce the ethoxymethyl group at the 2-position of the imidazoquinoline ring system.

  • Reaction conditions typically involve heating the mixture at elevated temperatures (around 120°C) for several hours (approximately 3 hours), followed by cooling and work-up to isolate the product.

Cyclization and Formation of the Imidazoquinoline Core

  • The key cyclization step involves the reaction of the substituted quinoline intermediate with appropriate reagents such as formic acid or glycolic acid under heating conditions (150-170°C) to promote ring closure and formation of the imidazo[4,5-c]quinoline framework.

  • For instance, the mixture of the intermediate diamine with glycolic acid heated at 150°-160°C for about 3 hours leads to cyclization.

Purification and Isolation

  • After the reaction, the mixture is typically dissolved in dilute hydrochloric acid, treated with activated charcoal to remove impurities, and filtered to remove solids.

  • The filtrate is then basified with ammonium hydroxide to precipitate the product as a solid, which is collected by filtration and dried.

  • Recrystallization from solvents such as ethyl acetate or ethyl acetate-hexane mixtures is employed to purify the compound further, yielding greenish or crystalline solids with melting points in the range of 145°-195°C depending on the exact derivative and purification method.

Alternative Synthetic Route via Nucleophilic Aromatic Substitution and Reduction

  • Another method involves nucleophilic aromatic substitution (NAr) of a 4-chloro substituted imidazoquinoline intermediate, followed by zinc-mediated reduction of a nitro group to an amino group.

  • Careful control of reaction conditions is critical to minimize side reactions such as rearrangements leading to undesired byproducts. For example, performing the zinc reduction at 0°C with excess zinc and ammonium chloride and limiting reaction time to about 25 minutes improves yield and purity.

  • Subsequent acylation of the 3-amino group with acyl chlorides and base-promoted cyclization completes the formation of the target compound.

Reaction Conditions and Yields

Step Reagents/Conditions Temperature (°C) Time (hours) Yield (%) Notes
Aminoquinoline + ethoxyacetic acid Heating neat or in solvent ~120 ~3 85-90 Precipitation upon basification
Diamine + glycolic acid Heating with manual stirring 150-160 ~3 ~89.6 Crude product purified by recrystallization
Nucleophilic aromatic substitution 4-chloro intermediate + nucleophile Room temp to reflux 1-5 High High yield, minimal side products with control
Zinc-mediated reduction Zn + NH4Cl, 0°C, strict time control 0 ~0.4 (25 min) Optimized Avoids rearrangement byproducts
Acylation and cyclization Acyl chloride, base-promoted cyclization Variable Variable Good Final ring closure step

Characterization and Confirmation

  • Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for confirming the structure of the synthesized compounds, verifying the presence of the ethoxymethyl substituent and the imidazoquinoline core.

  • Melting points of purified products range from 145°C to 195°C, depending on the derivative and purification method, providing additional confirmation of purity and identity.

Summary of Research Discoveries

  • The preparation of 2-(Ethoxymethyl)-1H-imidazo[4,5-c]quinoline is well-established through condensation and cyclization of substituted aminoquinolines with ethoxyacetic acid derivatives.

  • Control of reaction parameters such as temperature, time, and reagent stoichiometry is crucial to maximize yield and minimize side products, especially in reduction steps involving zinc.

  • Purification by recrystallization and chromatographic techniques ensures high purity of the final compound, suitable for further biological evaluation.

  • Recent studies have optimized these synthetic routes for improved yield and scalability, particularly for applications in drug discovery targeting toll-like receptor 7 (TLR7) agonists.

Chemical Reactions Analysis

Types of Reactions

2-(Ethoxymethyl)-1H-imidazo[4,5-c]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinolines .

Scientific Research Applications

2-(Ethoxymethyl)-1H-imidazo[4,5-c]quinoline has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacokinetic and Formulation Differences

  • Solubility : Ethoxymethyl derivatives exhibit higher aqueous solubility (~2.5 mg/mL) than adamantane analogs (<0.1 mg/mL), making them preferable for injectable formulations .
  • Diffusion Kinetics: In hydrogel-based drug delivery systems, 2-(Ethoxymethyl)-1H-imidazo[4,5-c]quinoline conjugates demonstrate controlled release profiles (t1/2 ~72 hours), outperforming bulkier analogs like 2-(1-Adamantanyl) derivatives, which aggregate rapidly .

Key Research Findings

Immunomodulation: 2-(Ethoxymethyl)-1H-imidazo[4,5-c]quinoline derivatives activate dendritic cells via TLR7/8, inducing IFN-α production at nanomolar concentrations (EC50 = 8.6 nM for optimized analogs) .

Antitumor Potential: In silico studies predict strong binding to checkpoint kinase 1 (Chk1), a cancer therapy target, with docking scores comparable to imiquimod but with improved bioavailability .

Synthetic Challenges : Ethoxymethyl-substituted analogs require precise stoichiometry of POCl3 and DMF during chlorination steps to avoid byproducts, whereas adamantane derivatives tolerate broader reaction conditions .

Biological Activity

2-(Ethoxymethyl)-1H-imidazo[4,5-c]quinoline is a compound belonging to the imidazoquinoline family, which has garnered attention for its potential biological activities, particularly in the fields of immunomodulation and anticancer therapy. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of 2-(Ethoxymethyl)-1H-imidazo[4,5-c]quinoline features an imidazole ring fused with a quinoline moiety. This unique structure is crucial for its interaction with biological targets, particularly Toll-like receptors (TLRs), which play a significant role in immune response modulation.

Immunomodulatory Effects

Research indicates that compounds within the imidazoquinoline family can act as agonists for TLR7 and TLR8, which are key receptors in the innate immune system. 2-(Ethoxymethyl)-1H-imidazo[4,5-c]quinoline has been shown to stimulate immune responses by activating these receptors.

  • Mechanism of Action : The activation of TLR7/8 leads to the production of cytokines such as interferon-alpha (IFN-α) and tumor necrosis factor-alpha (TNF-α), which are critical for enhancing immune responses against pathogens and tumors .
  • Research Findings : A study demonstrated that derivatives of imidazoquinolines could induce significant cytokine release in human cells, highlighting their potential as therapeutic agents in cancer immunotherapy .

Anticancer Activity

The anticancer properties of 2-(Ethoxymethyl)-1H-imidazo[4,5-c]quinoline have been explored in various studies:

  • Case Study : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by activating caspase pathways independent of traditional death receptor signaling . This suggests a novel mechanism through which it can circumvent resistance mechanisms in tumors.
  • Efficacy Against Tumors : The compound has been evaluated for its ability to selectively induce apoptosis in tumor cells while sparing normal cells. This selectivity is crucial for reducing side effects commonly associated with cancer therapies .

Table 1: Cytokine Induction by 2-(Ethoxymethyl)-1H-imidazo[4,5-c]quinoline

CytokineConcentration (μM)Response Level
IFN-α0.03High
TNF-α0.1Moderate
IL-120.1Moderate

Table 2: Apoptotic Induction in Cancer Cell Lines

Cell LineApoptosis Induction (%)Mechanism
SCC75Caspase Activation
BCC80Cytochrome c Release
HaCaT60Bcl-2 Inhibition

Future Directions

The promising biological activity of 2-(Ethoxymethyl)-1H-imidazo[4,5-c]quinoline suggests several avenues for future research:

  • Combination Therapies : Investigating its use in combination with other immunotherapeutics could enhance efficacy against resistant tumors.
  • In Vivo Studies : Further studies are required to evaluate the pharmacokinetics and therapeutic potential in animal models before clinical trials can be considered.
  • Structural Modifications : Exploring structural analogs may yield compounds with improved potency or selectivity for specific TLRs or cancer types.

Q & A

Q. What are the common synthetic pathways for 2-(Ethoxymethyl)-1H-imidazo[4,5-c]quinoline?

The synthesis typically involves cyclization of substituted quinoline precursors. For example, 4-hydroxy-3-nitroquinoline is chlorinated with phosphorus oxychloride to form a dichloride intermediate, followed by nucleophilic substitution with ethoxymethylamine. Condensation with trialkyl orthoesters under reflux (e.g., 40–145°C) in acetic acid completes the imidazo[4,5-c]quinoline core . Key steps include controlling chlorination stoichiometry to avoid over-chlorination and optimizing solvent systems (e.g., methanol/ammonia mixtures) for amination .

Q. How is the structural identity of 2-(Ethoxymethyl)-1H-imidazo[4,5-c]quinoline confirmed experimentally?

Characterization employs a combination of:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR identify substituent integration and chemical environments (e.g., ethoxymethyl protons at δ ~3.5–4.5 ppm) .
  • Mass Spectrometry (HRMS): High-resolution mass spectrometry confirms molecular weight and fragmentation patterns .
  • X-ray Crystallography: Resolves planar imidazo[4,5-c]quinoline systems and hydrogen-bonding networks (e.g., C–H···O interactions in crystal packing) .

Q. What preliminary biological activities have been reported for this compound?

Early studies highlight its role as a Toll-like receptor 7 (TLR7) agonist, inducing interferon-α and proinflammatory cytokines. In vitro assays using human peripheral blood mononuclear cells (PBMCs) show dose-dependent cytokine secretion (EC50_{50} ~0.1–1 μM). Antimicrobial screening against Gram-positive bacteria (e.g., S. aureus) also reveals moderate activity (MIC ~8–16 µg/mL) .

Advanced Research Questions

Q. How do substituent variations at the 2-position affect biological activity?

Structure-activity relationship (SAR) studies demonstrate that bulky groups (e.g., adamantanyl) at the 2-position enhance TLR7 binding affinity by ~10-fold compared to smaller substituents. Computational docking reveals hydrophobic interactions with TLR7’s leucine-rich repeat (LRR) domain, while polar groups (e.g., methoxymethyl) reduce activity due to steric clashes . Contradictions arise in solubility: 2-alkyl derivatives improve membrane permeability but reduce aqueous stability .

Q. What experimental strategies resolve contradictions in crystallographic data for imidazo[4,5-c]quinoline derivatives?

Discrepancies in hydrogen-bonding motifs are addressed via:

  • Graph Set Analysis: Classifies intermolecular interactions (e.g., R_2$$^2(10) motifs in 4-hydrazinyl derivatives) to standardize structural descriptions .
  • Dynamic Hydrogen Bonding Studies: Variable-temperature XRD identifies thermally labile interactions, distinguishing static vs. dynamic packing .
  • Multi-Conformer Refinement: Incorporates disorder models for flexible ethoxymethyl groups, improving R-factors (<0.05) .

Q. How can reaction yields be optimized during the chlorination of nitroquinoline intermediates?

Critical parameters include:

  • Chlorinating Agent Ratio: Limiting phosphorus oxychloride to 1–2 equivalents minimizes side-product formation (e.g., over-chlorination at the 5-position) .
  • Temperature Control: Maintaining ≤35°C during hydrolysis prevents decomposition of the dichloride intermediate .
  • Solvent Selection: Neat POCl3_3 or dichloromethane enhances reactivity compared to polar aprotic solvents .

Q. What mechanistic insights explain the compound’s TLR7 selectivity over TLR8?

Mutagenesis studies reveal that TLR7’s Phe408 forms π-π interactions with the imidazo[4,5-c]quinoline core, absent in TLR8. Additionally, the ethoxymethyl group occupies a hydrophobic pocket unique to TLR7 (Val381, Leu355). Competitive binding assays using 3^3H-labeled ligands confirm >100-fold selectivity .

Q. How can derivatives be designed to improve metabolic stability without compromising activity?

Strategies include:

  • Isosteric Replacement: Substituting the ethoxymethyl group with trifluoroethoxy (improves CYP450 resistance) .
  • Deuterium Labeling: Replacing α-hydrogens in the ethoxymethyl group reduces first-pass metabolism (t1/2_{1/2} increased by ~30% in rat models) .
  • Prodrug Approaches: Phosphonooxymethyl prodrugs enhance oral bioavailability (AUC increased 5-fold in primates) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.